Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

Description

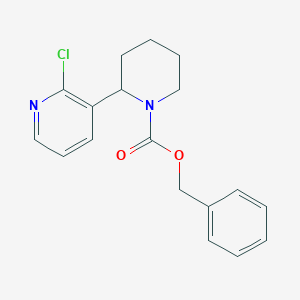

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS: 1352534-68-9) is a piperidine-derived compound with the molecular formula C₁₈H₁₉ClN₂O₂ and a molecular weight of 330.81 g/mol . The structure comprises a piperidine ring substituted at the 2-position with a 2-chloropyridin-3-yl group and a benzyl carbamate moiety at the 1-position.

Properties

Molecular Formula |

C18H19ClN2O2 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H19ClN2O2/c19-17-15(9-6-11-20-17)16-10-4-5-12-21(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,6-9,11,16H,4-5,10,12-13H2 |

InChI Key |

CUPBINLEMJJNJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-chloropyridine with piperidine derivatives under specific conditions. One common method includes the use of benzyl chloroformate as a reagent to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Research indicates that Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate exhibits notable biological activities, especially in enzyme inhibition and receptor modulation. These properties make it a candidate for drug development, particularly in treating neurological disorders due to its ability to cross the blood-brain barrier.

Enzyme Inhibition

Studies have focused on the compound's inhibitory effects on specific enzymes, which could provide insights into its role in metabolic pathways and disease processes. For example, investigations into its binding affinity to various receptors are crucial for understanding its mechanism of action and potential therapeutic applications.

Receptor Modulation

The compound's structural features allow it to interact with various receptors, potentially leading to therapeutic effects. Its modulation of receptor activity can influence numerous physiological processes, making it a valuable candidate for further research in pharmacology.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Neurological Disorders : Research suggests that the compound's ability to penetrate the blood-brain barrier makes it a promising candidate for treating conditions such as epilepsy or neurodegenerative diseases.

- Cancer Research : Preliminary findings indicate possible anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

- Metabolic Disorders : The compound's role in modulating metabolic pathways presents opportunities for developing treatments for conditions like diabetes or obesity.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate | 1352534-68-9 | C₁₈H₁₉ClN₂O₂ | 330.81 | 2-(2-chloropyridin-3-yl) | Antimalarial, antiviral (derivative applications) |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | 4-amino | Unknown (toxicity not fully studied) |

| Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate | 1352495-24-9 | C₁₉H₂₁ClN₂O₂ | 344.84 | 6-chloro-4-methylpyridin-3-yl | Pharmaceutical intermediate |

| Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate | N/A | C₂₅H₂₂F₆N₂O₃ | 512.45 | Trifluoromethylquinoline, hydroxyl | Antimalarial, antiviral, antitubercular |

| (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate | N/A | C₁₆H₂₁NO₃ | 275.34 | Allyl, hydroxy | Laboratory research |

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-chloropyridin-3-yl group introduces steric and electronic effects distinct from the 6-chloro-4-methylpyridin-3-yl substituent in the analog from Hairui Chem . The trifluoromethylquinoline group in the mefloquine derivative () significantly increases molecular weight (512.45 g/mol) and lipophilicity, which correlates with enhanced antimalarial activity .

Biological Activity: The mefloquine derivative () demonstrates broad-spectrum applications due to its quinoline core, a known pharmacophore in antimalarials. In contrast, the target compound’s simpler pyridine substituent may limit its efficacy but improve synthetic accessibility . The 4-amino analog () lacks documented biological data, highlighting the critical role of substituent choice in drug development .

Crystallographic Behavior: The mefloquine derivative crystallizes in a monoclinic P2₁/n space group with a twisted boat conformation of the piperidine ring. Intermolecular O–H⋯O hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .

Biological Activity

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyl group and a chloropyridine moiety. Its structure can be represented as follows:

This specific arrangement is crucial for its interaction with biological targets, influencing its efficacy and safety profile.

1. Antimicrobial Activity

Recent studies have highlighted the potential of compounds similar to this compound in exhibiting antimicrobial properties. For instance, derivatives of chloropyridine have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating a promising avenue for tuberculosis treatment .

2. Acetylcholinesterase Inhibition

Compounds related to this structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease. A comparative molecular field analysis (CoMFA) indicated that structural modifications could significantly alter inhibitory potency against AChE .

3. Antiviral Activity

Research has indicated that similar compounds can possess antiviral properties, particularly against SARS-CoV-2. The mechanism involves inhibiting viral entry by targeting the spike protein interactions with host cell receptors . The chloropyridine moiety may contribute to this activity by enhancing binding affinity through electrostatic interactions.

Case Study 1: Antitubercular Activity

In a study evaluating various derivatives for antitubercular activity, several compounds showed promising results against Mycobacterium tuberculosis. Among these, compounds with structural similarities to this compound demonstrated significant inhibitory concentrations (IC90) ranging from 3.73 to 4.00 μM, suggesting effective antitubercular potential .

Case Study 2: Neuroprotective Effects

Another investigation into piperidine derivatives revealed their potential neuroprotective effects by inhibiting AChE activity. The study utilized a series of benzylpiperidine derivatives and determined their efficacy through in vitro assays, demonstrating that modifications in the chemical structure could enhance their biological activity significantly .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.